molecular formula C9H20O B1603095 4,6-Dimethyl-1-heptanol CAS No. 820-05-3

4,6-Dimethyl-1-heptanol

Cat. No.: B1603095
CAS No.: 820-05-3
M. Wt: 144.25 g/mol
InChI Key: GCBXGQPBCBPHSP-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1-heptanol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain with two methyl groups at the 4th and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethyl-1-heptanol can be synthesized through several methods. One common approach involves the reduction of 4,6-dimethyl-1-heptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired alcohol.

Industrial Production Methods

In an industrial setting, this compound can be produced through the hydrogenation of 4,6-dimethyl-1-heptanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1-heptanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4,6-dimethyl-1-heptanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to its corresponding alkane, 4,6-dimethylheptane, using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4,6-dimethyl-1-heptyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: 4,6-Dimethyl-1-heptanone.

    Reduction: 4,6-Dimethylheptane.

    Substitution: 4,6-Dimethyl-1-heptyl chloride.

Scientific Research Applications

4,6-Dimethyl-1-heptanol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1-heptanol involves its interaction with specific molecular targets and pathways As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules

Comparison with Similar Compounds

4,6-Dimethyl-1-heptanol can be compared with other similar compounds such as:

    2,6-Dimethyl-4-heptanol: Similar in structure but with different positions of the methyl groups and hydroxyl group.

    4,6-Dimethyl-1-heptanone: The ketone analog of this compound, differing by the presence of a carbonyl group instead of a hydroxyl group.

    4,6-Dimethylheptane: The fully reduced form of this compound, lacking the hydroxyl group.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

4,6-dimethylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-8(2)7-9(3)5-4-6-10/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBXGQPBCBPHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623510
Record name 4,6-Dimethylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820-05-3
Record name 4,6-Dimethylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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